molecular formula C23H17N3O5S B12270687 3-amino-6-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B12270687
M. Wt: 447.5 g/mol
InChI Key: OQHRJJPPUASKEY-UHFFFAOYSA-N
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Description

3-amino-6-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic small molecule based on a thieno[2,3-b]pyridine-2-carboxamide core structure, designed for research applications. This compound is part of a class of molecules that have been investigated in scientific screens for their activity against various biological targets . Specifically, closely related thieno[2,3-b]pyridine carboxamide analogs have been identified as potent agonists for Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors involved in host defense and inflammatory processes . The presence of the 3-amino group and the 1,3-benzodioxolyl substituents on the core scaffold is characteristic of this pharmacophore, suggesting a potential mechanism of action involving the activation of FPRs, such as FPR1 and FPR2, leading to intracellular calcium mobilization and neutrophil chemotaxis . As a research chemical, it serves as a valuable tool for immunology and pharmacology studies, particularly for exploring innate immune responses, neutrophil function, and signal transduction pathways . The compound is offered with guaranteed high purity and stability for experimental use. This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C23H17N3O5S

Molecular Weight

447.5 g/mol

IUPAC Name

3-amino-6-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H17N3O5S/c24-20-14-3-4-15(13-2-6-17-19(8-13)31-11-29-17)26-23(14)32-21(20)22(27)25-9-12-1-5-16-18(7-12)30-10-28-16/h1-8H,9-11,24H2,(H,25,27)

InChI Key

OQHRJJPPUASKEY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC6=C(C=C5)OCO6)N

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates, while dichloromethane (DCM) is preferred for amide couplings to minimize side reactions. Elevated temperatures (40–60°C) are often necessary for cyclization steps but must be balanced against thermal degradation risks.

Catalytic Systems

Lewis acids (e.g., AlCl₃) and transition-metal catalysts (e.g., palladium for cross-couplings) are employed for regioselective substitutions. For example, palladium-catalyzed couplings ensure precise introduction of aryl groups without disrupting the thienopyridine core.

Analytical and Spectroscopic Characterization

Critical data for verifying the structure of intermediates and the final product include:

Analytical Method Key Findings for Target Compound Reference
¹H NMR Aromatic protons (δ 6.7–7.5 ppm), benzodioxole methylene (δ 5.9–6.1 ppm)
LC-MS Molecular ion peak at m/z 447.5 [M + H]⁺
IR Spectroscopy Stretching vibrations for amide (1650 cm⁻¹) and amine (3350 cm⁻¹)

Comparative Analysis of Synthetic Routes

The table below contrasts two plausible routes for synthesizing the target compound:

Route Advantages Limitations Yield (Estimated)
Gewald-Based Single-pot cyclization; fewer steps Requires tailored benzodioxole precursors 35–50%
Modular Coupling Flexible substitution; high regioselectivity Multiple purification steps 25–40%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3-amino-6-(2H-1,3-benzodioxol-5-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]thieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole groups can participate in π-π stacking interactions, while the amino and carboxamide groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 6: 1,3-Benzodioxole; N: Benzodioxolymethyl ~507.48 Not reported Amino, carboxamide, benzodioxole
3-Amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carboxamide () 4: Phenyl; 5: Cyano; 6: Ethoxy ~394.42 268–269 Cyano, ethoxy, phenyl
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile () Thiazolo-pyrimidine core; 4-cyanobenzylidene 403.40 213–215 Cyano, furan, dioxo
N-Methyl-3-[(3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-yl)carbamoyl] analog () N-Methyl; 5: Cyano; 6: Ethoxy ~665.68 Not reported Cyano, ethoxy, carbamoyl

Key Observations:

Substituent Effects on Solubility: The target compound’s benzodioxole groups increase hydrophobicity compared to cyano- or ethoxy-substituted analogs (Table 1). This may reduce aqueous solubility but enhance lipid bilayer penetration . The 5-methylfuran and cyano groups in ’s compounds improve crystallinity, as evidenced by sharp melting points (213–246°C) .

Synthetic Complexity :

  • The target compound’s dual benzodioxole substitution likely requires multi-step synthesis, similar to the thiouracil-derived analogs in , which involve cyclization and carboxamide coupling .
  • highlights the use of mixed solvents (acetic anhydride/acetic acid) and sodium acetate for efficient cyclocondensation, a strategy applicable to benzodioxole-containing systems .

Hydrogen Bonding and Crystallography: The 3-amino group in the target compound can act as a hydrogen bond donor, akin to the NH groups in ’s thiazolo-pyrimidines. Such interactions are critical for crystal packing and stability . Structural validation tools like SHELX and ORTEP () are essential for resolving complex heterocyclic systems, particularly when multiple aromatic substituents are present.

Crystallographic and Computational Insights

  • Crystal Packing : The benzodioxole groups may adopt planar conformations, facilitating π-π interactions. This is observed in similar systems analyzed via SHELX () and ORTEP ().
  • Graph Set Analysis : Hydrogen-bonding patterns (e.g., R₂²(8) motifs) in benzodioxole-containing crystals enhance stability, as described in .

Biological Activity

The compound 3-amino-6-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by the presence of a thieno[2,3-b]pyridine core and methylenedioxyphenyl groups. The structural formula can be represented as follows:

C18H16N2O4S\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

The biological activity of the compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases involved in inflammatory pathways. For instance, it has shown potential in inhibiting TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase ε), which are crucial in mediating inflammatory responses and metabolic processes .
  • Cellular Pathways : The compound's influence on cellular signaling pathways is significant. It appears to modulate the phosphorylation of p38 MAPK (Mitogen-Activated Protein Kinase), which is involved in stress responses and inflammation .

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the following table:

Activity Target Effect Reference
Kinase InhibitionTBK1Decreased phosphorylation
Cytokine ModulationIL-6Reduced secretion
Antiproliferative ActivityVarious cancer cell linesInhibited growth

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological systems:

  • In Vitro Studies : Research involving human cancer cell lines such as MCF-7 (breast cancer) and CNE2 (nasopharyngeal carcinoma) demonstrated that the compound significantly inhibited cell proliferation, suggesting its potential as an anticancer agent .
  • Animal Models : In vivo studies are still limited; however, initial findings indicate that administration of this compound in murine models resulted in reduced tumor growth rates compared to controls, highlighting its therapeutic potential against malignancies .

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